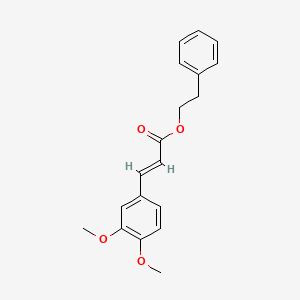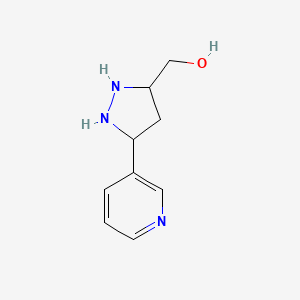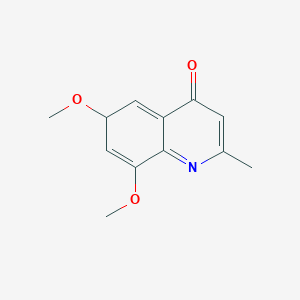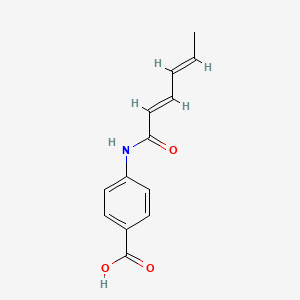![molecular formula C9H14N2O5 B12355541 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the reduction of uridine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) in an aqueous or alcoholic medium .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized back to uridine.
Reduction: Further reduction can lead to the formation of 5-methyldihydrouridine.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Uridine.
Reduction: 5-methyldihydrouridine.
Substitution: Various substituted uridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides.
Biology: Studied for its role in the structure and function of tRNA.
Industry: Used in the production of nucleoside analogs for pharmaceutical applications.
Wirkmechanismus
The compound exerts its effects by incorporating into tRNA and affecting its structure and function. It is involved in the stabilization of tRNA structure and can influence the accuracy of protein synthesis . The molecular targets include various enzymes involved in tRNA modification and processing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: The parent compound from which 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is derived.
5-methyldihydrouridine: A further reduced form of the compound.
2-thiouridine: Another modified nucleoside found in tRNA.
Uniqueness
This compound is unique due to its specific role in tRNA structure and function. Its presence in the D-loop of tRNA is conserved across various species, highlighting its importance in the biological processes .
Eigenschaften
Molekularformel |
C9H14N2O5 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
HNHKSEXNXFAXFZ-SHYZEUOFSA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)




![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
![1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355515.png)
![7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12355519.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)
